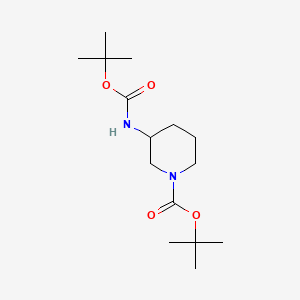

Tert-butyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate is a chemical compound widely used in organic synthesis, particularly in the protection of amine groups. The compound is characterized by the presence of a tert-butyl group and a piperidine ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminopiperidine-1-carboxylate with di-tert-butyl dicarbonate. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide. The reaction proceeds via nucleophilic addition-elimination, forming the desired product with high yield .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher efficiency and consistency in product quality .

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles, such as amines or alcohols, under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine

Actividad Biológica

Tert-butyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate, also known by its CAS number 1263078-12-1, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

The compound's chemical structure is characterized by the following properties:

| Property | Value |

|---|---|

| Chemical Formula | C15H28N2O4 |

| Molecular Weight | 300.39 g/mol |

| IUPAC Name | tert-butyl (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate |

| PubChem CID | 50999081 |

| Appearance | White to yellow powder |

| Boiling Point | 397.5 °C at 760 mmHg |

Biological Activity

Research into the biological activity of this compound indicates several potential therapeutic applications:

- Antimicrobial Activity : Preliminary studies have suggested that derivatives of piperidine compounds exhibit antimicrobial properties. The structural features of this compound may enhance its efficacy against various bacterial strains.

- Neuroprotective Effects : Some studies have indicated that piperidine derivatives can have neuroprotective effects, particularly in models of neurodegenerative diseases. For instance, compounds similar to this compound were shown to reduce oxidative stress markers in neuronal cell lines.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders. Specific assays have demonstrated enzyme inhibition potential, though further studies are needed to elucidate the exact mechanisms.

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of piperidine derivatives, this compound was tested against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting a potential application in antibiotic development.

Case Study 2: Neuroprotective Mechanisms

Research published in Molecules explored the neuroprotective effects of piperidine derivatives on astrocytes exposed to amyloid-beta (Aβ) peptides. The study found that this compound reduced TNF-α levels and oxidative stress markers, indicating its potential role in mitigating neuroinflammation associated with Alzheimer’s disease .

Safety and Toxicology

The safety profile of this compound must be considered for any therapeutic application. The compound carries hazard statements indicating it may cause skin and eye irritation (H302-H335). Proper handling precautions should be observed when working with this compound in laboratory settings.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Synthesis of Bioactive Compounds :

- Tert-butyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate serves as an important building block in the synthesis of various pharmaceutical agents. It is often used in the preparation of piperidine derivatives that exhibit biological activity, particularly in the treatment of neurological disorders and cancer.

-

Chitinase Inhibition :

- Research has indicated that compounds derived from this compound can act as inhibitors of chitinase enzymes, which are implicated in various inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD). These inhibitors may help in managing symptoms associated with these diseases by modulating the immune response .

- Therapeutic Agents for Neurological Disorders :

Case Study 1: Chitinase Inhibitors

A study explored the synthesis of substituted amino triazoles, including derivatives based on this compound. These compounds were tested for their ability to inhibit acidic mammalian chitinase (AMCase) and chitotriosidase (CHIT1). The results demonstrated that these inhibitors could effectively reduce inflammation in models of asthma and allergic reactions, suggesting therapeutic potential in managing such conditions .

Case Study 2: Neuroprotective Effects

In another study, researchers synthesized a series of piperidine-based compounds, including those derived from this compound. The compounds were evaluated for their neuroprotective effects against amyloid beta-induced cytotoxicity in astrocyte cultures. The findings indicated that certain derivatives could significantly reduce cell death and inflammation markers, highlighting their potential use in treating neurodegenerative diseases .

Research Findings

Propiedades

IUPAC Name |

tert-butyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O4/c1-14(2,3)20-12(18)16-11-8-7-9-17(10-11)13(19)21-15(4,5)6/h11H,7-10H2,1-6H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPDHHWCHJZHKMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCN(C1)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60680549 |

Source

|

| Record name | tert-Butyl 3-[(tert-butoxycarbonyl)amino]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217710-80-9 |

Source

|

| Record name | tert-Butyl 3-[(tert-butoxycarbonyl)amino]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.